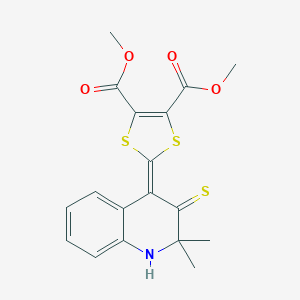
dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
The behavior of related compounds in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles has been extensively studied. For example, Shikhaliev et al. (1999) investigated the cycloaddition reaction rates and products, showing the formation of substituted dithiole-spiro-quinolines as reaction products. This work elucidates the reactivity of such compounds towards different electron-deficient triple bonds, highlighting their synthetic utility in creating complex molecular structures (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
Synthesis and Structural Analysis
The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones has been shown to afford multiple cycloadducts, with structures confirmed by NMR spectroscopy and X-ray crystallography. This research, conducted by Giannola et al. (1986), demonstrates the synthetic versatility of thioxoquinazolinones in accessing diverse heterocyclic frameworks, which could be relevant for the development of new materials or bioactive molecules (Giannola, Palazzo, Lamartina, Sanseverino, & Sabatino, 1986).
Novel Cycloaddition Reactions
Research by Ogurtsov and Rakitin (2022) introduced new cycloaddition reactions leading to the synthesis of dithiole-dicarboxylates. Their work showcases the formation of novel thiophenylidene-dithioles through unexpected reaction pathways, providing insights into the reactivity and potential applications of these compounds in synthesizing new heterocyclic systems (Ogurtsov & Rakitin, 2022).
Advanced Materials Applications
The study by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural motifs with the specified chemical, in dye-sensitized solar cells. This research highlights the potential of such compounds in improving the photoelectric conversion efficiency of solar cells, showcasing their application in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Propiedades
IUPAC Name |
dimethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-18(2)14(24)11(9-7-5-6-8-10(9)19-18)17-25-12(15(20)22-3)13(26-17)16(21)23-4/h5-8,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFPBCYNPALIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B412109.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B412110.png)
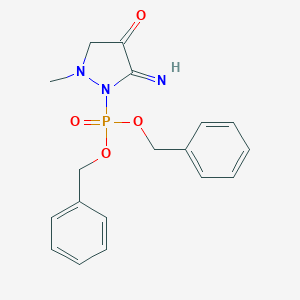
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B412113.png)
![2-(3-benzyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-5-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B412114.png)
![1-{3-nitrophenyl}ethanone O-({[(1-{3-nitrophenyl}ethylidene)amino]oxy}methyl)oxime](/img/structure/B412116.png)
![5-[1-(2,4-Dinitrophenylhydrazono)ethyl]acenaphthene](/img/structure/B412118.png)
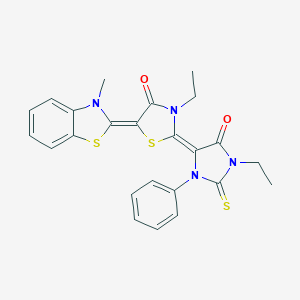
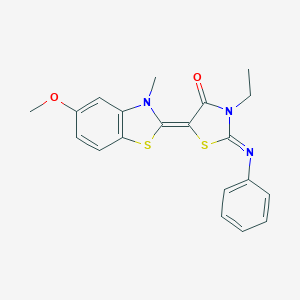
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B412125.png)
![[4,5-Diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate](/img/structure/B412126.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412127.png)
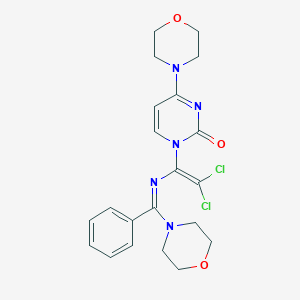
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)